molecular formula C14H16O5 B1649351 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- CAS No. 46992-81-8

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Cat. No.: B1649351
CAS No.: 46992-81-8
M. Wt: 264.27 g/mol
InChI Key: WRTWKAQFZYXAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, also known as peucedanol (CAS: 46992-81-8), is a naturally occurring coumarin derivative with the molecular formula C₁₄H₁₆O₅ and a molecular mass of 264.277 g/mol . It is characterized by a 2,3-dihydroxy-3-methylbutyl side chain at position 6 and a hydroxyl group at position 7 of the benzopyrone core. This compound has been isolated from the bark of Hesperethusa crenulata (Thanakha tree) and exhibits notable antioxidant and anti-inflammatory properties .

Peucedanol's structure includes two stereocenters, though only one is defined in its current nomenclature . Its bioactivity is attributed to the hydroxyl groups on the side chain and the aromatic core, which facilitate hydrogen bonding and electron donation, critical for scavenging reactive oxygen species (ROS) .

Preparation Methods

Core Coumarin Skeleton Formation

The coumarin backbone serves as the foundational structure for Peucedanol. Two primary methods dominate its synthesis: Pechmann condensation and Knoevenagel condensation .

Pechmann Condensation

The Pechmann reaction involves acid-catalyzed cyclization of phenols with β-ketoesters. For Peucedanol, resorcinol (1,3-dihydroxybenzene) is a suitable starting material due to its inherent 7-hydroxy group.

Procedure :

  • Resorcinol reacts with ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., H₂SO₄, FeCl₃·6H₂O).
  • Under reflux conditions (80–120°C), cyclization yields 7-hydroxy-4-methylcoumarin.

Optimization :

  • Solvent-free conditions and microwave irradiation reduce reaction time from hours to minutes. For example, Bouasla et al. achieved 97% yield using Amberlyst-15 under microwave irradiation.
  • Natural catalysts like Citrus limon juice offer eco-friendly alternatives, though yields may vary (65–89%).

Knoevenagel Condensation

This base-catalyzed method couples salicylaldehydes with active methylene compounds (e.g., diethyl malonate).

Procedure :

  • 5-Hydroxysalicylaldehyde reacts with diethyl malonate in ethanol with piperidine/acetic acid.
  • Ultrasonic irradiation (20 kHz, 90% power) enhances yield (85–92%) and reduces reaction time to 40 minutes compared to 7 hours under reflux.

Challenges :

  • Regioselectivity must ensure the hydroxyl group occupies position 7. Pre-functionalized salicylaldehydes or protective groups may be required.

Introduction of the 6-(2,3-Dihydroxy-3-methylbutyl) Side Chain

The dihydroxy-3-methylbutyl substituent at position 6 introduces stereochemical complexity (S-configuration). Two strategies are feasible: pre-functionalization of starting materials or post-cyclization modification .

Pre-functionalized Salicylaldehyde Route

A salicylaldehyde derivative bearing the dihydroxy-3-methylbutyl group at position 5 can undergo Knoevenagel condensation.

Synthesis of 5-(2,3-Dihydroxy-3-methylbutyl)-2-hydroxybenzaldehyde :

  • Step 1 : Friedel-Crafts alkylation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of BF₃·Et₂O.
  • Step 2 : Epoxidation followed by acid-catalyzed hydrolysis introduces dihydroxy groups. Yields depend on stereochemical control, often requiring chiral catalysts.

Coumarin Formation :

  • The functionalized aldehyde reacts with diethyl malonate under Knoevenagel conditions (piperidine/EtOH).

Post-Cyclization Alkylation

Introducing the side chain after coumarin core formation avoids complex aldehyde synthesis.

Procedure :

  • 7-Hydroxycoumarin undergoes Friedel-Crafts alkylation with 3-methyl-2-buten-1-ol using AlCl₃.
  • Subsequent epoxidation (e.g., with mCPBA) and hydrolysis yield the dihydroxy substituent.

Challenges :

  • Competing reactions at position 8 may occur, necessitating directing groups or protective strategies.

Stereochemical Control

The (S)-configuration at the dihydroxy-3-methylbutyl chain requires enantioselective synthesis.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze acetylated intermediates, achieving >90% enantiomeric excess (ee).

Chiral Auxiliaries

Use of (R)- or (S)-BINOL-derived catalysts in asymmetric epoxidation ensures correct stereochemistry during side-chain synthesis.

Green Chemistry Approaches

Eco-friendly methods align with modern synthetic priorities:

Deep Eutectic Solvents (DES)

Choline chloride-zinc chloride DES acts as both solvent and catalyst in Knoevenagel condensations, achieving 61–96% yields with reduced environmental impact.

Natural Acid Catalysts

Citrus limon juice catalyzes Pechmann condensations, though yields for Peucedanol remain untested.

Comparative Analysis of Methods

Method Yield (%) Time Stereocontrol Eco-Friendliness
Pechmann (H₂SO₄) 70–86 2–4 h Low Poor
Knoevenagel (DES) 85–92 40 min Moderate High
Post-Alkylation 50–65 6–8 h High Moderate
Enzymatic Resolution 60–75 12–24 h Excellent High

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted coumarins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

The major products formed from these reactions include oxidized coumarins, reduced coumarins, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing other coumarin derivatives. It is utilized in various chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones.
  • Reduction: Can be reduced to produce dihydro derivatives.
  • Substitution: Electrophilic substitutions can occur on the aromatic ring.
Reaction TypeCommon ReagentsProducts
OxidationKMnO4, CrO3Quinones
ReductionNaBH4, LiAlH4Dihydro derivatives
SubstitutionAlCl3, FeCl3Substituted coumarins

Biology

The compound exhibits significant biological activities:

  • Antioxidant Properties: Scavenges free radicals, reducing oxidative stress.
  • Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines.
  • Antimicrobial Activity: Effective against various pathogens.

Case Study: Antioxidant Activity
In vitro studies have demonstrated that this compound can significantly reduce oxidative damage in cellular models by enhancing antioxidant enzyme activity.

Medicine

Potential therapeutic applications include:

  • Cancer Treatment: Induces apoptosis in cancer cells through caspase activation.
  • Cardiovascular Health: Exhibits protective effects against heart diseases by modulating lipid profiles.
  • Neurodegenerative Disorders: May help in reducing neuroinflammation and oxidative stress associated with diseases like Alzheimer's.

Clinical Trials
Several clinical trials are underway to assess the efficacy of this compound in treating various cancers and neurodegenerative diseases.

Industry

Due to its pleasant aroma and potential skin benefits, the compound is used in:

  • Cosmetics: Incorporated into formulations for skin care products.
  • Fragrances: Used as a fragrance component in perfumes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It also inhibits inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and bioactivities of peucedanol and related coumarins:

Compound Name Substituents (Position) Molecular Formula Key Bioactivities Key Differences from Peucedanol Source/Reference
Peucedanol 6-(2,3-dihydroxy-3-methylbutyl), 7-OH C₁₄H₁₆O₅ Antioxidant, anti-inflammatory Reference compound
Ulopterol 6-(2,3-dihydroxy-3-methylbutyl), 7-OCH₃ C₁₅H₁₈O₅ Not explicitly reported Methoxy at C7 (reduced polarity)
Methyl-peucedanol (Compound 3) 6-(2,3-dihydroxy-3-methylbutyl), 7-OCH₃ C₁₅H₁₈O₅ Moderate antioxidant activity Methylation of C7-OH reduces activity
Scopoletin 7-OH, 6-OCH₃ C₁₀H₈O₄ Antioxidant, anti-inflammatory Smaller side chain; methoxy at C6
Coumarin 112457-36-0 8-(formyloxy-3-hydroxy-3-methylbutyl), 7-OCH₃ C₁₆H₁₈O₆ Not reported Formyloxy group; methoxy at C7
7-Hydroxy-4-methylcoumarin derivatives Varied alkyl/aryl groups at C3, C4, C6, C7 C₁₃–C₁₈H₁₄–₂₄O₃–₅ Antimicrobial, photoprotective Lack of dihydroxybutyl chain

Key Findings

Substituent Effects on Bioactivity: Peucedanol’s 7-hydroxy group and dihydroxybutyl side chain enhance its antioxidant capacity compared to methylated analogs (e.g., methyl-peucedanol) . Free hydroxyl groups donate hydrogen atoms more effectively, critical for neutralizing ROS. Ulopterol (7-methoxy analog) exhibits reduced polarity due to methoxy substitution, likely decreasing its solubility and bioavailability compared to peucedanol .

Stereochemical Influence: The R-configuration of the dihydroxybutyl side chain in stereoisomers (e.g., CAS 28095-18-3) may influence binding to biological targets, though peucedanol’s stereochemical data remain partially undefined .

Synthetic vs. Natural Derivatives: Synthetic coumarins with benzoyl or alkyl groups (e.g., 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one) prioritize π-π interactions for activity, whereas peucedanol’s natural dihydroxybutyl chain emphasizes hydrogen bonding .

Anti-inflammatory Activity: Peucedanol inhibits TNF-α production by ~32.7% at 378.8 μM, outperforming methyl-peucedanol (~13.3% at 359.7 μM) . This highlights the importance of free hydroxyl groups in modulating inflammatory pathways.

Biological Activity

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, commonly referred to as a hydroxycoumarin, is a naturally occurring compound derived from the plant Angelica dahurica. This compound belongs to the coumarin class, which is characterized by a benzopyrone structure. The unique side chain of 2,3-dihydroxy-3-methylbutyl enhances its biological activities, making it a subject of interest in various fields including pharmacology and medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant capacity can be attributed to its ability to donate electrons and stabilize free radicals, thus protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory effects, 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- has shown promising antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of this compound. It has been associated with protecting neuronal cells from damage induced by oxidative stress and inflammation, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be explained through several mechanisms:

  • Oxidative Stress Modulation : It enhances the body's antioxidant defenses while directly scavenging free radicals.
  • Inflammatory Pathway Inhibition : The compound downregulates inflammatory mediators, which helps alleviate chronic inflammation.
  • Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways through caspase activation, leading to programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Coumarin Basic structure without side chainLow biological activity
7-Hydroxycoumarin Hydroxyl group at position 7Moderate antioxidant activity
2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- Methoxy group instead of hydroxylEnhanced antimicrobial properties

The presence of the dihydroxy-methylbutyl side chain in 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- distinguishes it from other coumarins by imparting unique biological activities and enhanced reactivity .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various coumarin derivatives including this compound. The results demonstrated that it significantly reduced lipid peroxidation levels in vitro compared to controls, supporting its potential use as a natural antioxidant agent .

Clinical Implications for Neuroprotection

Another notable research effort investigated the neuroprotective effects of this compound in a mouse model of traumatic brain injury. The findings indicated that treatment with the compound significantly improved outcomes by reducing oxidative damage and inflammation in brain tissues .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one?

  • Methodological Answer :

  • DBU-Catalyzed Reactions : Use salicylic aldehydes and allenic ketones/esters under DBU catalysis to form functionalized benzopyrans via [3,3]-sigmatropic rearrangement and aromatization. Reaction conditions (solvent, temperature) significantly influence yield and regioselectivity .
  • Bromination Strategies : For derivatives, n-bromosuccinimide (NBS) in carbon tetrachloride under reflux can introduce bromine at specific positions, followed by recrystallization for purification .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions, coupling patterns, and stereochemistry. For example, 1H^{1}\text{H} NMR at 400 MHz can resolve methoxy and hydroxyl proton signals .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or ESI-MS provides molecular weight confirmation and fragmentation patterns. NIST databases (e.g., MS-NW-8243) offer reference spectra for validation .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 98.36% purity) ensures compound integrity, complemented by Karl Fischer titration for moisture content .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS classifications (e.g., acute toxicity Category 4, skin/eye irritation Category 2). Use PPE (gloves, goggles), avoid inhalation, and ensure fume hood ventilation .
  • First Aid : For skin contact, wash immediately with soap/water; for ingestion, seek medical attention with SDS documentation .

Advanced Research Questions

Q. How can DBU-catalyzed reactions be optimized for regioselective synthesis of benzopyran derivatives?

  • Methodological Answer :

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., THF) enhance reaction rates, while DBU loading (10–20 mol%) balances yield and cost.
  • Mechanistic Insights : Monitor intermediates via 1H^{1}\text{H} NMR and X-ray crystallography (e.g., anti-3h crystal structure) to elucidate sigmatropic rearrangement pathways .

Q. How to resolve contradictions in purity assessments between HPLC and NMR data?

  • Methodological Answer :

  • Analytical Cross-Validation : Combine HPLC (quantitative purity) with 1H^{1}\text{H} NMR integration (qualitative assessment of residual solvents/impurities). For example, 0.96% water content (KF) may explain discrepancies .
  • Advanced Spectroscopic Techniques : Use 2D NOESY or HSQC to distinguish overlapping signals from impurities .

Q. What structural modifications enhance the antimicrobial activity of coumarin derivatives like this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Alkyl Chain Substitution : Introducing dimethylaminoethoxy groups (e.g., at position 7) improves membrane permeability, as seen in MIC assays against S. aureus .
  • Hydroxyl/Methoxy Positioning : 7-hydroxy and 6-alkyl groups correlate with increased bioactivity; methylation at these positions reduces polarity and enhances lipid solubility .

Properties

IUPAC Name

6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWKAQFZYXAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418735
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46992-81-8
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.